An In-depth Technical Guide to 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide
An In-depth Technical Guide to 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide, a compound of interest in modern medicinal chemistry. By leveraging established synthetic principles and analytical techniques, this document offers a robust framework for the synthesis, characterization, and potential applications of this molecule.
Introduction
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve overall pharmacological profiles. The difluoromethoxy (-OCF₂) group, in particular, has garnered significant attention as a bioisosteric replacement for other functional groups, offering a unique combination of electronic properties and metabolic resistance. 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide, featuring this key functional group, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The N-methoxy-N-methylamide, or Weinreb amide, functionality is a particularly useful synthetic handle that allows for the controlled formation of ketones and aldehydes.
Chemical Structure and Properties
The chemical structure of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide is characterized by a benzene ring substituted with a difluoromethoxy group at the 2-position and an N-methoxy-N-methylcarboxamide group at the 1-position.
Molecular Structure:
Caption: Chemical structure of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1275755-34-4 | [1] |
| Molecular Formula | C₁₀H₁₁F₂NO₃ | [1] |
| Molecular Weight | 231.20 g/mol | [1] |
Synthesis and Purification
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 2-(difluoromethoxy)benzoyl chloride
This procedure is adapted from standard methods for the conversion of carboxylic acids to acyl chlorides.
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To a solution of 2-(difluoromethoxy)benzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
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Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.2-1.5 eq) to the solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
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The reaction progress can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by gas chromatography-mass spectrometry (GC-MS).
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Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 2-(difluoromethoxy)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide
This is a standard procedure for the formation of a Weinreb amide from an acyl chloride.
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Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a suitable solvent like DCM or tetrahydrofuran (THF).
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Cool the solution to 0 °C and add a base, such as pyridine or triethylamine (2.2 eq), to neutralize the hydrochloride salt and liberate the free amine.
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Slowly add a solution of the crude 2-(difluoromethoxy)benzoyl chloride (1.0 eq) in the same solvent to the reaction mixture.
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Allow the reaction to stir at room temperature for 12-16 hours.
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Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide.
Analytical Characterization
Due to the absence of published spectral data for 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide, the following characterization is based on predictions from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the difluoromethoxy proton, and the N-methoxy and N-methyl protons. Due to the ortho-substitution, the signals for the N-methoxy and N-methyl groups may appear as broad singlets at room temperature due to restricted rotation around the amide C-N bond.[2] The aromatic protons will exhibit complex splitting patterns characteristic of a 1,2-disubstituted benzene ring. The difluoromethoxy proton should appear as a triplet due to coupling with the two fluorine atoms.
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¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon of the amide, the difluoromethoxy carbon (as a triplet due to C-F coupling), and the N-methoxy and N-methyl carbons.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group, which will be split into a doublet by the adjacent proton.
Mass Spectrometry (MS)
The mass spectrum, likely acquired using electrospray ionization (ESI), should show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation patterns of benzamides typically involve the loss of the amide side chain.[3][4][5]
Applications in Drug Development
While there are no specific reported applications for 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide in drug development, its structural features suggest potential utility in several areas:
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Metabolic Stability: The difluoromethoxy group is known to be more resistant to oxidative metabolism compared to a methoxy group, potentially leading to an improved pharmacokinetic profile of drug candidates.
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Bioisosterism: The difluoromethoxy group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties to enhance its biological activity.
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Synthetic Intermediate: As a Weinreb amide, this compound is a valuable intermediate for the synthesis of ketones, which are common pharmacophores in many drug classes.
Safety and Handling
Detailed safety information for 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide is not available. However, based on its chemical structure and the reagents used in its synthesis, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
2-(difluoromethoxy)-N-methoxy-N-methylbenzamide is a promising building block for medicinal chemistry and drug discovery. This guide provides a scientifically sound, albeit theoretical, framework for its synthesis and characterization based on established chemical principles. Further experimental work is required to validate the proposed synthetic route and to fully elucidate the physicochemical and pharmacological properties of this compound.
References
- Harikrishna, K., Balasubramaniam, S., & Aidhen, I. (n.d.). Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar.
- Ghosh, S., et al. (2018). Mass spectrum of benzamide (Scheme 2, 2b).
- National Institute of Standards and Technology. (n.d.). Benzamide. NIST WebBook.
- Karan, A., et al. (2021). Benzamide-simplified mass spectrum.
- Sigma-Aldrich. (n.d.). 2,4-Difluoro-N-methoxy-N-methylbenzamide.
- BLDpharm. (n.d.). 2-(Difluoromethoxy)-N-methoxy-N-methylbenzamide.
